molecular formula C16H21F3N2O3 B2635330 Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine CAS No. 477710-55-7

Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine

Cat. No. B2635330
CAS RN: 477710-55-7
M. Wt: 346.35
InChI Key: KFTHRFFGKTVJKW-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine is a compound with a molecular weight of 346.35 .


Synthesis Analysis

Ethyl 4,4,4-trifluoro-3-oxobutanoate is an intermediate used for the synthesis of pharmaceuticals such as potassium channel activators and β-alanine derived GABA-T antagonists . Unusual reactions of lithium enolate of ethyl 4,4,4-trifluoro-3-oxobutanoate with ammonium acetate and 1-aminonaphthalene have been reported .


Molecular Structure Analysis

The IUPAC name of the compound is ethyl 4,4,4-trifluoro-3-oxobutanoate compound with 1-phenylpiperazine (1:1) . The InChI code is 1S/C10H14N2.C6H7F3O3/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;1-2-12-5(11)3-4(10)6(7,8)9/h1-5,11H,6-9H2;2-3H2,1H3 .


Chemical Reactions Analysis

The reactions of lithium enolate of ethyl 4,4,4-trifluoro-3-oxobutanoate with ammonium acetate and 1-aminonaphthalene produce 4-amino-2,6-bis(trifluoromethyl)pyridine and 4-trifluoromethyl-2-[(Z)-1,1,1-trifluoroprop-1-en-2-ol-1-yl]benzo[h]quinoline, respectively .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 346.35 .

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3-oxobutanoate in Chemical Reactions

Ethyl 4,4,4-trifluoro-3-oxobutanoate has been used in unusual transformations with lithium enolate. These reactions produce 4-amino-2,6-bis(trifluoromethyl)pyridine and 4-trifluoromethyl-2-[(Z)-1,1,1-trifluoroprop-1-en-2-ol-1-yl]benzo[h]quinoline .

Ethyl 4,4,4-trifluoro-3-oxobutanoate in Agrochemical and Pharmaceutical Industries

Trifluoromethylpyridines, which can be synthesized from Ethyl 4,4,4-trifluoro-3-oxobutanoate, are key structural motifs in active agrochemical and pharmaceutical ingredients .

Ethyl 4,4,4-trifluoro-3-oxobutanoate in the Preparation of Other Compounds

Ethyl 4,4,4-trifluoro-2-butynoate, a related compound, is used in the preparation of ethyl (Z)-3-iodo-4,4,4-trifluoro-2-butenoate .

1-Phenylpiperazine as an Intestinal Permeation Enhancer

1-Phenylpiperazine has been shown to enhance transepithelial transport with minimal cytotoxicity. This makes it a promising candidate as an intestinal permeation enhancer .

1-Phenylpiperazine Derivatives in Drug Delivery

Derivatives of 1-phenylpiperazine have been studied for their efficacy and cytotoxicity in a Caco-2 model of the intestinal epithelium. Some derivatives, including 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine, displayed lower toxicity than 1-phenylpiperazine, suggesting promise in future applications .

1-Phenylpiperazine in the Stability Study of Novel Derivatives

1-Phenylpiperazine and its derivatives have been used in stability studies of novel compounds .

properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.C6H7F3O3/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;1-2-12-5(11)3-4(10)6(7,8)9/h1-5,11H,6-9H2;2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTHRFFGKTVJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(F)(F)F.C1CN(CCN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt

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